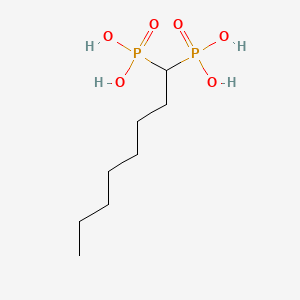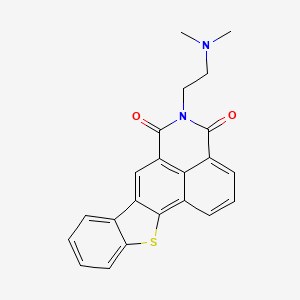
15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- is a complex organic compound with the molecular formula C₃₂H₅₅NO₃ and a molecular weight of 501.794 . This compound is characterized by its unique structure, which includes a long aliphatic chain and a phenolic group, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- typically involves the reaction of a long-chain fatty acid with a phenolic amine. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired (Z)-configuration is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques like chromatography is also common to ensure the purity of the final product .
化学反应分析
Types of Reactions
15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学研究应用
15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain amides and their reactivity.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the long aliphatic chain can interact with lipid membranes, affecting their fluidity and function .
相似化合物的比较
Similar Compounds
6-Nonenamide, N-[(3,4-dimethoxyphenyl)methyl]-8-methyl-, (6E)-: Another long-chain amide with similar structural features but different functional groups.
Other Phenolic Amides: Compounds with phenolic groups and varying aliphatic chains.
Uniqueness
What sets 15-Tetracosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- apart is its specific (Z)-configuration and the presence of both a long aliphatic chain and a phenolic group. This unique combination allows for diverse chemical reactivity and biological interactions .
属性
CAS 编号 |
150988-91-3 |
|---|---|
分子式 |
C32H55NO3 |
分子量 |
501.8 g/mol |
IUPAC 名称 |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]tetracos-15-enamide |
InChI |
InChI=1S/C32H55NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-32(35)33-28-29-25-26-30(34)31(27-29)36-2/h10-11,25-27,34H,3-9,12-24,28H2,1-2H3,(H,33,35)/b11-10- |
InChI 键 |
LORDEZLOSSKDCA-KHPPLWFESA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)



